molecular formula C14H19ClN2O2 B4719968 2-chloro-N-[3-(morpholin-4-yl)propyl]benzamide

2-chloro-N-[3-(morpholin-4-yl)propyl]benzamide

Cat. No.: B4719968
M. Wt: 282.76 g/mol
InChI Key: PXZFSJNZZIJULN-UHFFFAOYSA-N
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Description

2-chloro-N-[3-(morpholin-4-yl)propyl]benzamide: is an organic compound that belongs to the class of benzamides It features a benzamide core with a 2-chloro substituent and a morpholin-4-yl propyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[3-(morpholin-4-yl)propyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzoyl chloride and 3-(morpholin-4-yl)propylamine.

    Reaction: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions using a base like triethylamine.

    Procedure: The 2-chlorobenzoyl chloride is added dropwise to a solution of 3-(morpholin-4-yl)propylamine and triethylamine in the solvent. The mixture is stirred at room temperature for several hours.

    Workup: The reaction mixture is then quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-chloro-N-[3-(morpholin-4-yl)propyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines or alcohols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

    Substitution: Products include azido derivatives or thiol-substituted compounds.

    Oxidation: Products include sulfoxides or sulfones.

    Reduction: Products include amines or alcohols.

    Hydrolysis: Products include carboxylic acids and amines.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science: It can be incorporated into polymers to modify their properties.

Biology:

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: The compound can be a lead compound for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.

Industry:

    Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-(morpholin-4-yl)propyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The chloro group and the morpholin-4-yl propyl side chain play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

  • 4-chloro-N-[3-(morpholin-4-yl)propyl]benzamide
  • N-(2,2,3-trichloro-1-morpholin-4-yl-3-phenyl-propyl)-benzamide
  • 2-amino-N-[3-(morpholin-4-yl)propyl]benzamide

Comparison:

  • Structural Differences: The position and nature of substituents on the benzamide core differ among these compounds, affecting their chemical reactivity and biological activity.
  • Unique Features: 2-chloro-N-[3-(morpholin-4-yl)propyl]benzamide is unique due to its specific chloro and morpholin-4-yl propyl substituents, which confer distinct properties and potential applications.

Properties

IUPAC Name

2-chloro-N-(3-morpholin-4-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2/c15-13-5-2-1-4-12(13)14(18)16-6-3-7-17-8-10-19-11-9-17/h1-2,4-5H,3,6-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZFSJNZZIJULN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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